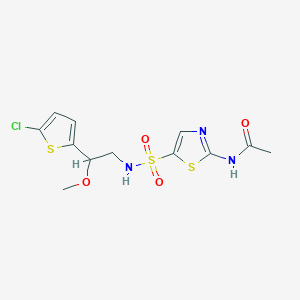

N-(5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

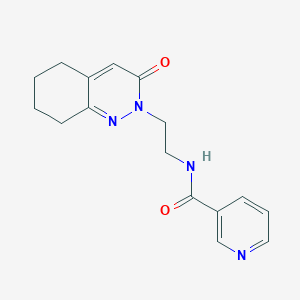

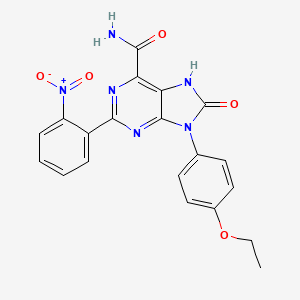

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a thiazole ring, a sulfamoyl group, and a methoxyethyl group. Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene, for example, is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- Cytotoxic Activity : Certain sulfonamide derivatives have demonstrated cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound showed potent activity with an IC50 value of 66.6 μM against breast cancer cell lines, compared to the reference drug 5-fluorouracil with an IC50 value of 77.28 μM (Ghorab et al., 2015).

- Antitumor Activity : Derivatives bearing different heterocyclic rings based on a benzothiazole structure have been synthesized and evaluated for their antitumor activity in vitro. Certain compounds exhibited considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Antimicrobial Applications

- Antimicrobial Activity : A new class of bis-heterocyclic sulfamoyl acetamides showed potential as antimicrobial agents against Pseudomonas aeruginosa and Penicillium chrysogenum (Divya et al., 2015).

- Activity Against Mycobacteria : Rhodanine-3-acetic acid-based amides, esters, and derivatives were active against mycobacteria, with one compound showing high activity against Mycobacterium tuberculosis with MIC values of 8-16μM (Krátký et al., 2017).

Enzyme Inhibition

- Inhibition of Enzymes : Some derivatives were found to be relatively more active against acetylcholinesterase (AChE), suggesting potential for development as inhibitors for conditions associated with enzyme malfunction (Rehman et al., 2013).

Antiviral and Other Activities

- Antiviral Activity : Certain 4-thiazolidinone derivatives showed selective inhibition of leukemia cell lines and exhibited high activity against specific virus strains, indicating potential for antiviral drug development (Havrylyuk et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O4S3/c1-7(17)16-12-14-6-11(22-12)23(18,19)15-5-8(20-2)9-3-4-10(13)21-9/h3-4,6,8,15H,5H2,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEBMWFNERIFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2928347.png)

![7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B2928357.png)

![Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B2928358.png)

![Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/no-structure.png)

![5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2928367.png)